Erythrabyssin II
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Overview
Description
It is isolated from the stem bark of the plant Erythrina crista-galli, which is part of the Leguminosae family . The compound has a molecular formula of C₂₅H₂₈O₄ and a molecular weight of 392.49 g/mol . Erythrabyssin II is known for its antimicrobial properties and is a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Erythrabyssin II is relatively complex and typically involves multiple steps of synthesis or extraction from natural materials . The synthetic routes may include chemical synthesis, separation, and purification techniques. Specific details on the synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound generally involves the extraction from the stem bark of Erythrina crista-galli. The process includes drying the plant material, followed by solvent extraction using solvents such as hexane, ethyl acetate, and methanol . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Erythrabyssin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Erythrabyssin II has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Erythrabyssin II involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The compound targets specific molecular pathways in microorganisms, making it effective against a range of pathogens. The exact molecular targets and pathways are still under investigation, but its antimicrobial activity is well-documented .
Comparison with Similar Compounds
Erythrabyssin II is unique among pterocarpans due to its specific structural features and biological activity. Similar compounds include:
- Erythrabyssin A
- Erythrabyssin I
- Phaseollin
- Erycristagallin
- Erystagallin A
- Eryvarin D
These compounds share structural similarities but differ in their biological activities and specific applications . This compound stands out for its potent antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
77263-06-0 |
---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1 |
InChI Key |
LDKAMVCGTURXMH-CPJSRVTESA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Synonyms |
3,9-Dihydroxy-2,10-diprenylpterocarpan; 2-Prenylphaseollidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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